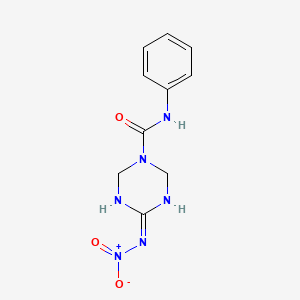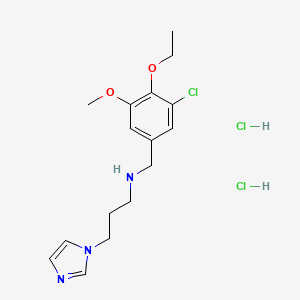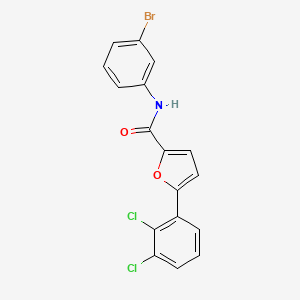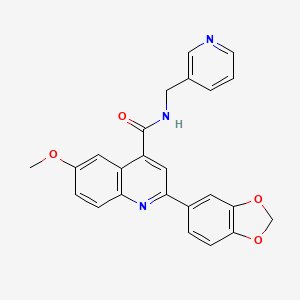![molecular formula C26H31NO4 B6049944 N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine, also known as Venlafaxine, is a widely used antidepressant medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine was first synthesized in 1981 and was approved by the US Food and Drug Administration (FDA) in 1993 for the treatment of major depressive disorder (MDD). Since then, it has been used for the treatment of various other psychiatric disorders, including anxiety disorders, bipolar disorder, and neuropathic pain.
作用機序
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, thereby increasing their availability and enhancing neurotransmission. This action is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alteration of gene expression, and modulation of neuroplasticity. It has also been shown to affect the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
実験室実験の利点と制限
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also readily available and relatively inexpensive. However, there are some limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine. One area of interest is the potential use of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and borderline personality disorder (BPD). Another area of research is the development of new formulations of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine that may improve its efficacy or reduce its side effects. Additionally, there is ongoing research into the neurobiological mechanisms underlying the effects of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine, which may lead to a better understanding of its therapeutic potential.
合成法
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is synthesized by a multi-step process that involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-dimethoxyphenethylamine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after removal of the benzyl protecting group using hydrogenation with palladium on carbon.
科学的研究の応用
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of MDD, generalized anxiety disorder (GAD), social anxiety disorder (SAD), and panic disorder (PD). N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has also been investigated for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-27(15-14-20-10-12-23(28-2)25(16-20)30-4)18-22-11-13-24(29-3)26(17-22)31-19-21-8-6-5-7-9-21/h5-13,16-17H,14-15,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZLOXABWPCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6049915.png)


![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)


![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)
